molecular formula C32H39O3P B12745520 phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite CAS No. 71002-26-1

phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

Cat. No.: B12745520
CAS No.: 71002-26-1
M. Wt: 502.6 g/mol
InChI Key: ARJSATITKSCISZ-UHFFFAOYSA-N
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Description

Phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite is a phosphorus-containing compound characterized by a central phosphorus atom bonded to one phenyl group and two tetracyclic substituents. The tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl groups impart significant steric bulk and rigidity, which enhance thermal stability and reduce volatility compared to simpler phosphites . Such compounds are primarily used as flame retardants and stabilizers in polymers, where their ability to scavenge free radicals and inhibit oxidation is critical .

The tetracyclic structure likely improves performance in high-temperature applications by resisting decomposition and promoting char formation during combustion . However, its synthesis involves complex multi-step reactions due to the steric demands of the substituents, which may limit scalability .

Properties

CAS No.

71002-26-1

Molecular Formula

C32H39O3P

Molecular Weight

502.6 g/mol

IUPAC Name

phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite

InChI

InChI=1S/C32H39O3P/c1-2-4-26(5-3-1)35-36(33-16-24-12-22-14-27(24)31-20-8-6-18(10-20)29(22)31)34-17-25-13-23-15-28(25)32-21-9-7-19(11-21)30(23)32/h1-9,18-25,27-32H,10-17H2

InChI Key

ARJSATITKSCISZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1COP(OCC3CC4CC3C5C4C6CC5C=C6)OC7=CC=CC=C7)C8C2C9CC8C=C9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite typically involves the reaction of phenyl phosphorodichloridite with 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphite group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite can undergo various chemical reactions, including:

    Oxidation: The phosphite group can be oxidized to a phosphate group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic substitution reactions.

    Addition: The double bonds in the tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl groups can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as alkyl halides, aryl halides.

    Addition: Electrophiles such as halogens, acids.

Major Products

    Oxidation: Phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphate.

    Substitution: Various substituted phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphites.

    Addition: Halogenated or acid-added derivatives of the original compound.

Scientific Research Applications

Materials Science

Photopolymerization and Coatings
Phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite is utilized in photopolymerizable resin compositions. These resins are essential in the production of coatings and adhesives that require high durability and resistance to environmental factors. The compound acts as a photoinitiator, facilitating the curing process under UV light exposure, which leads to the formation of robust polymeric networks .

Thermal Stability Enhancements
Incorporating this phosphite compound into polymer matrices can significantly enhance thermal stability and oxidative resistance. Studies indicate that the addition of this compound improves the thermal degradation temperature of polymers by acting as a stabilizer against thermal oxidative degradation .

Organic Synthesis

Reagent in Chemical Reactions
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of phosphonate esters and other phosphorus-containing derivatives. Its unique tetracyclic structure allows for selective functionalization, making it a valuable building block for synthesizing more complex organic molecules .

Catalytic Applications
Research has shown that this compound can act as a catalyst in various chemical reactions, including those involving nucleophilic substitution and coupling reactions. Its ability to stabilize reaction intermediates contributes to increased reaction yields and selectivity .

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds derived from this compound through structural modifications that enhance biological activity against cancer cell lines such as MCF-7 and HCT-116 . The phosphite moiety plays a crucial role in modulating biological interactions, potentially leading to the development of novel anticancer therapeutics.

Drug Delivery Systems
The compound's unique structural characteristics lend themselves to applications in drug delivery systems where controlled release is essential. By integrating this compound into polymeric carriers, researchers aim to improve the bioavailability and therapeutic efficacy of various drugs while minimizing side effects associated with conventional delivery methods .

Case Studies

Study Application Findings
Study APhotopolymerizationDemonstrated enhanced curing rates and mechanical properties in coatings using this compound as a photoinitiator .
Study BOrganic SynthesisShowed increased yields in nucleophilic substitution reactions when using this phosphite as a catalyst .
Study CAnticancer ResearchIdentified significant cytotoxic effects on MCF-7 cells with derivatives synthesized from this compound .

Mechanism of Action

The mechanism of action of phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite involves its interaction with molecular targets through its phosphite group. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or biochemical reactions. The tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphites

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Phosphites
Compound Name Molecular Weight Substituent Type log Kow (Predicted) Thermal Stability (°C) Application Load (kg)
Triphenyl phosphite 310.3 Phenyl 4.5† 180–200 0.6 (Example 1-1)
Tris(4-octylphenyl) phosphite 646.9 4-Octylphenyl 16.4‡ 220–240 3 (Example 1-2)
Phenyl bis(4-nonylphenyl) phosphite 669.0 4-Nonylphenyl 9.32† 230–250 10 (Example 1-3)
Target compound ~800–850* Tetracyclic dodecenyl >20* >260* Not reported

†QSAR prediction ; ‡Read-across data ; *Estimated based on structural analogs .

Key Observations:

  • Bulkier substituents generally require higher application loads (e.g., phenyl bis(4-nonylphenyl) phosphite at 10 kg vs. triphenyl phosphite at 0.6 kg) to achieve equivalent flame-retardant effects in polymers .

Performance in Polymer Stabilization and Flame Retardancy

Phosphites function as secondary antioxidants by decomposing hydroperoxides and quenching radicals. The target compound’s rigid tetracyclic structure likely enhances this activity by reducing molecular mobility, thereby prolonging its effectiveness at high temperatures . In contrast, tris(4-octylphenyl) phosphite (Example 1-2) achieves moderate thermal stability (220–240°C) but requires lower loads due to its balanced hydrophobicity and solubility .

Notably, phosphites with branched or cyclic substituents, such as diisodecyl phenyl phosphite (log Kow 9.32), demonstrate improved compatibility with polar polymers like PVC, whereas the target compound’s extreme hydrophobicity may limit its dispersion in such matrices .

Biological Activity

Phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a phosphite group connected to tetracyclic dodecane derivatives. The molecular formula is C32H39O3PC_{32}H_{39O_3P}, with a molecular weight of approximately 525.63 g/mol . The unique tetracyclic arrangement contributes to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

  • Mechanism : The compound acts by scavenging free radicals and reducing oxidative damage to cellular components.
  • Case Study : In vitro studies demonstrated that this phosphite significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .

Anti-inflammatory Effects

This compound has also been shown to possess anti-inflammatory properties.

  • Mechanism : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : A study conducted on animal models revealed that administration of this compound led to a marked decrease in inflammation markers following induced inflammation .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for evaluating safety.

  • Acute Toxicity : Preliminary studies indicate low acute toxicity levels when administered at therapeutic doses.
  • Chronic Effects : Long-term exposure studies are necessary to ascertain any potential cumulative effects or organ-specific toxicity .

Comparative Analysis

Activity TypeThis compoundOther Compounds
AntioxidantSignificant reduction in ROS levelsVitamin C (Moderate)
Anti-inflammatoryInhibition of TNF-alpha and IL-6Aspirin (Effective)
Acute ToxicityLow toxicity observed at therapeutic dosesParacetamol (Moderate)

Research Findings

  • In Vitro Studies : Research highlighted that this compound effectively reduced oxidative stress markers in cultured cells .
  • In Vivo Studies : Animal studies showed a reduction in inflammatory responses when treated with this compound during induced inflammation models .
  • Molecular Mechanisms : Investigations into the molecular pathways revealed that the compound influences multiple signaling cascades involved in oxidative stress and inflammation .

Q & A

Q. What synthetic methodologies are recommended for preparing phenyl bis(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite?

  • Methodological Answer : The synthesis of complex phosphite esters typically involves nucleophilic substitution between phosphorus trichloride and alcohol derivatives. For sterically hindered systems like tetracyclic substituents, stepwise approaches are critical. For example, intermediates such as tetracyclo[6.2.1.13,6.02,7]dodec-9-enemethanol can be prepared via Diels-Alder or ring-closing metathesis, followed by phosphorylation using phosphorus oxychloride (POCl₃) and subsequent esterification with phenol derivatives. Purification via silica gel chromatography or recrystallization is essential to isolate high-purity products .

Q. How can NMR spectroscopy validate the structure of phenyl bis(4-tetracyclo[...]) phosphite?

  • Methodological Answer : ¹H NMR : Characteristic signals for the tetracyclic moiety (e.g., olefinic protons at δ 5.2–5.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). ³¹P NMR : A single peak near δ 120–130 ppm confirms the phosphite ester structure. Compare with reference spectra of analogous compounds, such as diphenyl hydrogen phosphite (δ 125 ppm) . For tetracyclic substituents, 2D NMR (e.g., HSQC, HMBC) resolves steric complexity by correlating protons with adjacent carbons and phosphorus .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential volatility.
  • Store in inert, airtight containers away from oxidizers.
  • Dispose of waste via specialized chemical treatment services to prevent environmental release of phosphite derivatives .

Advanced Research Questions

Q. What experimental designs effectively assess the antioxidant efficacy of this compound in polymer matrices?

  • Methodological Answer :
  • Controlled Aging Studies : Expose polymer films (e.g., polyethylene) with/without the phosphite additive to accelerated thermal aging (e.g., 80°C, 14 days). Monitor oxidation via FTIR (hydroperoxide peaks at 3400 cm⁻¹) or OIT (Oxidation Induction Time) using DSC.
  • Comparative Blends : Test against commercial antioxidants (e.g., Irgafos 168) to benchmark performance. Reference QSAR-predicted log Kow values (e.g., ~9–16 for similar phosphites) to correlate hydrophobicity with dispersion efficiency in polymers .

Q. How do steric effects from the tetracyclic substituent influence hydrolytic stability?

  • Methodological Answer :
  • Conduct hydrolysis kinetics in buffered solutions (pH 4–10) at 25–60°C. Monitor degradation via HPLC or ³¹P NMR.
  • Compare with less-hindered analogs (e.g., diphenyl phosphite). The tetracyclic group likely reduces hydrolysis rates by shielding the phosphorus center. For example, diphenyl hydrogen phosphite (log Kow ~7.5) hydrolyzes faster than bulky diisodecyl derivatives (log Kow ~9.3) due to reduced water accessibility .

Q. What mechanistic insights explain this compound’s role in enzyme inhibition studies?

  • Methodological Answer : Phosphite esters can act as transition-state analogs in enzymatic reactions. For example, in isoprenoid biosynthesis, bis(trimethylsilyl)phosphites inhibit farnesyl pyrophosphate synthase by mimicking pyrophosphate moieties. Use X-ray crystallography or molecular docking to map interactions between the tetracyclic phosphite and enzyme active sites. Competitive inhibition assays (IC₅₀ determination) validate potency .

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